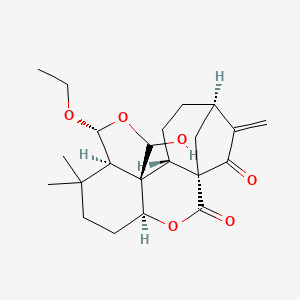
Serrin A
Vue d'ensemble
Description
Serrin A is a synthetic, small-molecule, non-steroidal compound that was initially developed as a potential treatment for certain types of cancer. It has shown promise in preclinical studies and is now being evaluated in clinical trials. The compound has been shown to have a wide range of effects on cells, including anti-tumor and anti-inflammatory effects. It has also been found to be an effective inhibitor of multiple signaling pathways, including the NF-κB, MAPK, and PI3K pathways.
Applications De Recherche Scientifique
Reverse Serrin Problem
The Reverse Serrin Problem is a new concept introduced in a research paper . The researchers proved a new general differential identity and an associated integral identity, which entails a pair of solutions of the Poisson equation with a constant source term . This generalizes a formula that the first and third authors previously proved and used to obtain quantitative estimates of spherical symmetry for the Serrin overdetermined boundary value problem .
Quantitative Symmetry Result
As an application of the Reverse Serrin Problem, the researchers were able to prove a quantitative symmetry result . This result provides a measure of how symmetric a solution to the Reverse Serrin Problem must be .
Rigidity Result for Poisson Equation
In the process of proving the quantitative symmetry result for the Reverse Serrin Problem, the researchers also obtained a rigidity result for solutions of the Poisson equation subject to a constant Neumann condition . This result provides constraints on the possible solutions to the Poisson equation .
Nonlocal Overdetermined Serrin Problem
Another research paper established quantitative stability for the nonlocal Serrin overdetermined problem, via the method of the moving planes . Interestingly, their stability estimate is even better than those obtained so far in the classical setting (i.e., for the classical Laplacian) via the method of the moving planes .
New Antisymmetric Barrier
The same research paper also constructed a new antisymmetric barrier, which allows a unified treatment of the moving planes method . This strategy allows them to establish a new general quantitative nonlocal maximum principle for antisymmetric functions .
Quantitative Nonlocal Maximum Principle
The researchers established a new general quantitative nonlocal maximum principle for antisymmetric functions . This leads to new quantitative nonlocal versions of both the Hopf lemma and the Serrin corner point lemma .
Mécanisme D'action
Target of Action
Serrin A is an immunosuppressive ent-kaurene diterpenoid
Mode of Action
As an immunosuppressive agent, it may interact with immune cells or proteins to modulate immune responses
Result of Action
As an immunosuppressive agent, it may modulate immune responses at the molecular and cellular levels . .
Propriétés
IUPAC Name |
(1S,4S,8R,9R,12R,13S,16R)-9-ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O6/c1-5-26-17-15-20(3,4)9-8-14-22(15,19(25)28-17)13-7-6-12-10-21(13,18(24)27-14)16(23)11(12)2/h12-15,17,19,25H,2,5-10H2,1,3-4H3/t12-,13-,14+,15-,17-,19?,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOLCBRZEMRXHS-BGPRIOEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2C(CCC3C2(C4CCC5CC4(C(=O)C5=C)C(=O)O3)C(O1)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@H]2[C@@]3([C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O[C@H]3CCC2(C)C)C(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,6-O-Dibenzyl-2-deoxy-2-acetamido-4-O-(2-O-benzoyl-3,4,5-O-tribenzyl-β-D-galactopyranosyl]-β-D-gluc](/img/no-structure.png)
![(4R,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one](/img/structure/B1150777.png)
![5H-Furo[3,2-g][1]benzopyran-5-one, 7-[(beta-D-glucopyranosyloxy)methyl]-2,3-dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-, (S)-](/img/structure/B1150786.png)